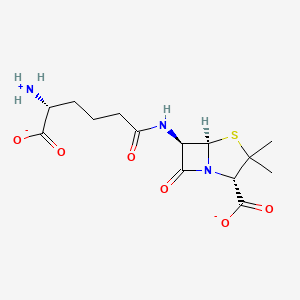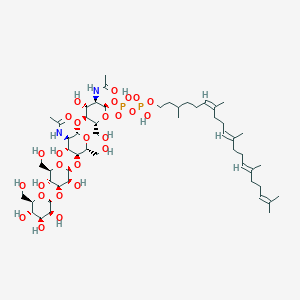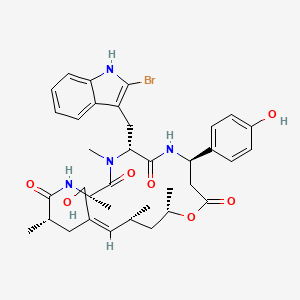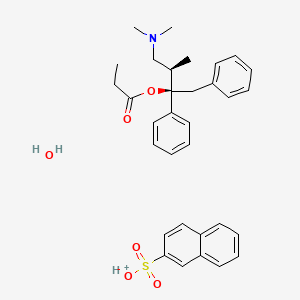
Oxaloacetate 4-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaloacetate 4-methyl ester is conjugate base of oxaloacetic acid 4-methyl ester; major species at pH 7.3. It is a conjugate base of an oxaloacetic acid 4-methyl ester.
Scientific Research Applications
Enzymatic Interaction and Metabolic Pathways
- Studies on the interaction of the histone demethylase KDM5B with TCA cycle intermediates, including oxaloacetate, have revealed the potential for KDM5B inhibition, suggesting implications for cancer research due to the enzyme's role in chromatin modification and gene expression regulation (Tarhonskaya et al., 2017).
- Research into Lactococcus lactis metabolism has shown that oxaloacetate accumulation due to enzyme inactivation leads to adaptive responses, such as transamination processes that alleviate toxic stress, providing insights into microbial metabolism and potential biotechnological applications (Pudlik & Lolkema, 2012).
Cell Viability and Biological Activity
- Predictive studies on the biological activity of oxaloacetate have demonstrated its stimulating effect on human dermal fibroblast cultures, suggesting potential therapeutic applications in skin health and regeneration (Kolotyeva et al., 2022).
Synthetic Chemistry and Material Science
- The synthesis and characterization of novel compounds and materials often involve oxaloacetate derivatives. For instance, the development of biodiesel through non-catalytic supercritical methyl acetate technology, where oxaloacetate derivatives play a role, highlights the intersection of organic chemistry and renewable energy research (Tan et al., 2010).
- The design and study of conformationally stable oxaloacetate decarboxylase mimetics offer insights into enzyme design and protein engineering, with implications for understanding enzymatic mechanisms and developing biocatalysts (Taylor et al., 2002).
properties
Product Name |
Oxaloacetate 4-methyl ester |
|---|---|
Molecular Formula |
C5H5O5- |
Molecular Weight |
145.09 g/mol |
IUPAC Name |
4-methoxy-2,4-dioxobutanoate |
InChI |
InChI=1S/C5H6O5/c1-10-4(7)2-3(6)5(8)9/h2H2,1H3,(H,8,9)/p-1 |
InChI Key |
MAIRDOOJJIGWBJ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CC(=O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)








![3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1262751.png)